molecular formula C10H10N2O B12409180 8-Amino-6-methoxyquinoline-d5

8-Amino-6-methoxyquinoline-d5

Cat. No.: B12409180
M. Wt: 179.23 g/mol
InChI Key: YGGTVPCTAKYCSQ-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-6-methoxyquinoline-d5 is a deuterated derivative of 8-amino-6-methoxyquinoline, a compound known for its significant biological activities The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Amino-6-methoxyquinoline-d5 can be synthesized through several methods. One common approach involves the deuteration of 8-amino-6-methoxyquinoline. The synthesis typically starts with the preparation of 6-methoxyquinolin-8-amine, which can be achieved through a series of reactions involving the methoxylation and amination of quinoline derivatives. The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be facilitated by using deuterated reagents and solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, deuterium exchange reactions, and purification through crystallization or chromatography. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-methoxyquinoline-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Amino-6-methoxyquinoline-d5 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimalarial agent and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-amino-6-methoxyquinoline-d5 involves its interaction with specific molecular targets. In the context of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme species, which ultimately kills the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6-methoxyquinoline-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of both amino and methoxy groups also contributes to its unique chemical reactivity and biological activity .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

179.23 g/mol

IUPAC Name

2,3,4,5,7-pentadeuterio-6-methoxyquinolin-8-amine

InChI

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3/i2D,3D,4D,5D,6D

InChI Key

YGGTVPCTAKYCSQ-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2N=C1[2H])N)[2H])OC)[2H])[2H]

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.